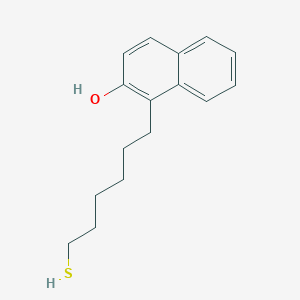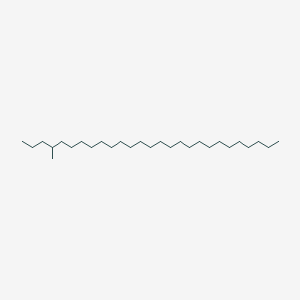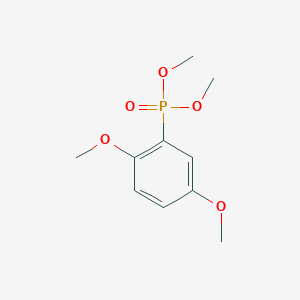
Dimethyl (2,5-dimethoxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,5-dimethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,5-dimethoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 2,5-dimethoxybenzyl chloride under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Additionally, microwave irradiation has been employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,5-dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Dimethyl (2,5-dimethoxyphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dimethyl (2,5-dimethoxyphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl (2,5-dimethoxyphenyl)phosphonate is unique due to the presence of the dimethoxyphenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to other phosphonates. Additionally, the methoxy groups can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological molecules .
Properties
CAS No. |
94807-57-5 |
|---|---|
Molecular Formula |
C10H15O5P |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H15O5P/c1-12-8-5-6-9(13-2)10(7-8)16(11,14-3)15-4/h5-7H,1-4H3 |
InChI Key |
NCRBIOMTKMMICT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



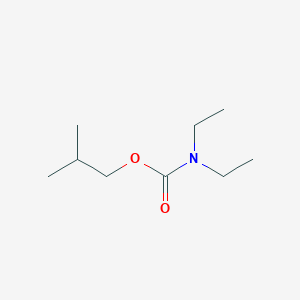
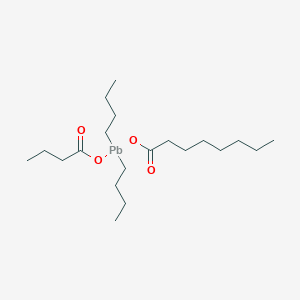
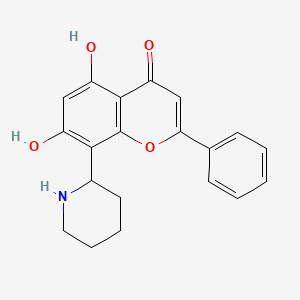
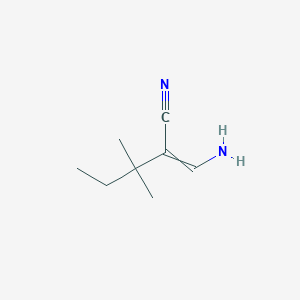
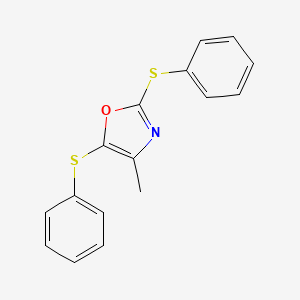
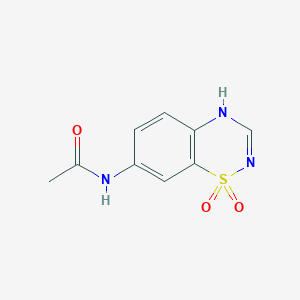
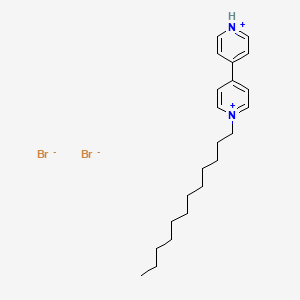
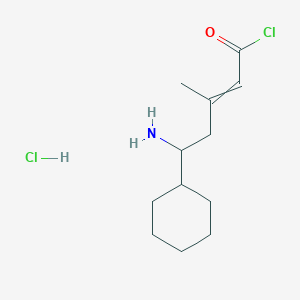
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

